molecular formula C60H52O4 B12308450 FluorescentBrightener378

FluorescentBrightener378

Cat. No.: B12308450
M. Wt: 837.0 g/mol
InChI Key: GSIJOHQQUBGEHM-UXAZFVONSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescent Brightener 378 is synthesized through the condensation reaction of aniline and β-dithiazolyl acrylate. The reaction requires appropriate solvents and catalysts to achieve high yield and purity . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process.

Industrial Production Methods

In industrial settings, the production of Fluorescent Brightener 378 involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Fluorescent Brightener 378 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds with altered fluorescence properties .

Scientific Research Applications

Fluorescent Brightener 378 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Fluorescent Brightener 378 involves the absorption of ultraviolet light and the subsequent emission of visible light, resulting in fluorescence. This process enhances the brightness and whiteness of materials by converting invisible UV light into visible blue-violet light . The molecular targets include the chromophores within the compound, which are responsible for its fluorescent properties .

Comparison with Similar Compounds

Similar Compounds

Fluorescent Brightener 378 can be compared with other optical brightening agents such as:

Uniqueness

Fluorescent Brightener 378 is unique due to its specific chemical structure, which provides strong fluorescence and high stability under various conditions. Its ability to enhance the brightness and whiteness of materials makes it a preferred choice in many applications .

Properties

Molecular Formula

C60H52O4

Molecular Weight

837.0 g/mol

IUPAC Name

1-methoxy-2-[(Z)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene;1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene

InChI

InChI=1S/2C30H26O2/c2*1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h2*3-22H,1-2H3/b21-15+,22-16+;21-15-,22-16+

InChI Key

GSIJOHQQUBGEHM-UXAZFVONSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC.COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C\C4=CC=CC=C4OC

Canonical SMILES

COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC.COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC

Origin of Product

United States

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